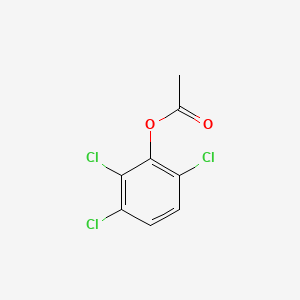

2,3,6-Trichlorophenyl acetate

描述

Historical Trajectories of Chlorinated Phenol (B47542) Esters in Chemical Sciences

The history of chlorinated phenol esters is intrinsically linked to the development of chlorinated phenols. These parent compounds became industrially significant in the early 20th century, following advancements in electrophilic halogenation techniques. The initial chlorination of phenol was reported by Laurent as early as 1836. By the 1940s, various trichlorophenols were established as versatile agents in manufacturing and agriculture, used as wood preservatives, fungicides, and crucial intermediates for synthesizing herbicides like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).

The production of chlorinated phenols has historically involved two primary methods: the direct, stepwise chlorination of phenol at elevated temperatures, and the alkaline hydrolysis of the corresponding chlorobenzene. inchem.orgwho.int These processes, however, can produce hazardous contaminants, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). inchem.orgacs.org Chlorinated phenol esters, such as 2,3,6-trichlorophenyl acetate (B1210297), were developed as derivatives, often to modify the parent phenol's properties or to serve as intermediates in the synthesis of more complex, biologically active molecules. ontosight.ai

Paradigmatic Significance and Unaddressed Research Inquiries Pertaining to 2,3,6-Trichlorophenyl Acetate

The scientific importance of this compound stems from its role as both a synthetic intermediate and a model compound for environmental studies. Unlike more common isomers such as 2,4,5- and 2,4,6-trichlorophenol (B30397), this compound is less studied, presenting opportunities for new discoveries. smolecule.com Its structure is a key determinant of its reactivity and biological interactions, which are influenced by the presence and position of the chlorine atoms.

Despite its relevance, several research questions concerning this compound remain open. A primary challenge is the optimization of its synthesis. Developing highly selective chlorination methods is crucial to maximize yield and minimize the formation of toxic dioxin byproducts. Furthermore, a comprehensive understanding of its biological activity is lacking. While derivatives of 2,3,6-trichlorophenol (B165527) are explored for potential antimicrobial and antifungal properties, the specific mechanisms of action and molecular targets of the acetate ester itself are still under investigation. ontosight.aismolecule.com Research is ongoing to fully elucidate how it interacts with cellular components and pathways. smolecule.com

Articulation of Scholarly Scope and Principal Research Objectives for this compound

The scholarly scope for this compound encompasses organic synthesis, analytical chemistry, and environmental science. Research in this area is focused on its chemical behavior, potential applications, and environmental impact.

The principal research objectives for this compound are:

Optimization of Synthetic Pathways: To develop efficient and highly selective synthesis routes that prevent the formation of hazardous impurities. This includes fine-tuning reaction conditions such as temperature and catalysts.

Elucidation of Biological Activity: To investigate its potential as a precursor for pharmaceuticals or agrochemicals by thoroughly characterizing its biological effects, including potential antimicrobial or antifungal properties. ontosight.aismolecule.com This involves studying its hydrolysis to 2,3,6-trichlorophenol and the subsequent interaction with biological molecules. smolecule.com

Advancement of Analytical Methods: To enhance and validate sensitive and selective analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), for the precise detection and quantification of this compound and its related compounds in various matrices. researchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound This table summarizes key identifiers and properties of the compound.

| Property | Value | Source |

| CAS Number | 61925-87-9 | chemicalbook.com |

| Molecular Formula | C₈H₅Cl₃O₂ | ontosight.aichemicalbook.com |

| Molecular Weight | 239.48 g/mol | chemicalbook.com |

| IUPAC Name | (2,3,6-trichlorophenyl) acetate | smolecule.com |

| InChI Key | YHKQUZSHMROARS-UHFFFAOYSA-N | smolecule.com |

| Canonical SMILES | CC(=O)OC1=C(C(=CC(=C1)Cl)Cl)Cl | smolecule.com |

Table 2: Comparison of Related Chlorinated Phenyl Acetates This table provides a comparison of this compound with other isomers, highlighting differences based on chlorine substitution.

| Compound Name | Chlorine Substituents | Noted Properties/Applications | Source |

| 2,3,5-Trichlorophenyl acetate | 3 (at positions 2, 3, & 5) | Notable for antimicrobial activity. | smolecule.com |

| This compound | 3 (at positions 2, 3, & 6) | Less studied than other isomers; potential variations in reactivity. | smolecule.com |

| 2,4,5-Trichlorophenyl acetate | 3 (at positions 2, 4, & 5) | Known for herbicidal properties. | smolecule.com |

| 2,4,6-Trichlorophenyl acetate | 3 (at positions 2, 4, & 6) | Exhibits different substitution patterns affecting reactivity. | smolecule.com |

Structure

3D Structure

属性

IUPAC Name |

(2,3,6-trichlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-4(12)13-8-6(10)3-2-5(9)7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXCFOKFBOFURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210958 | |

| Record name | Phenol, 2,3,6-trichloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61925-87-9 | |

| Record name | Phenol, 2,3,6-trichloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,6-trichloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Esterification Chemistry of 2,3,6 Trichlorophenyl Acetate

Established Synthetic Routes for 2,3,6-Trichlorophenyl Acetate (B1210297)

The formation of 2,3,6-trichlorophenyl acetate is most directly accomplished by the esterification of its parent phenol (B47542), 2,3,6-trichlorophenol (B165527).

Direct Esterification of 2,3,6-Trichlorophenol with Acetic Anhydride or Acetyl Chloride

The most common and direct routes for synthesizing this compound involve the reaction of 2,3,6-trichlorophenol with either acetic anhydride or acetyl chloride. These reactions are standard methods for converting phenols to their corresponding esters.

Using Acetic Anhydride: This method involves reacting 2,3,6-trichlorophenol with acetic anhydride. The reaction is typically performed in the presence of a catalyst to increase the reaction rate. Often, a basic catalyst like sodium acetate or a tertiary amine is used, or an acid catalyst such as sulfuric acid or p-toluenesulfonic acid can be employed. orgsyn.org The acetylation of chlorophenols with acetic anhydride is a technique used to reduce the polarity and increase the volatility of the compounds for analytical purposes like gas chromatography. oup.com The process generally requires an alkaline pH to facilitate the formation of the more nucleophilic phenolate ion. oup.com

Using Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent than acetic anhydride and reacts readily with phenols. orgsyn.org The reaction between 2,3,6-trichlorophenol and acetyl chloride is often vigorous and may be carried out in an inert solvent like tetrahydrofuran (THF) or dichloromethane. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the hydrochloric acid byproduct that is formed during the reaction. researchgate.net Phase-transfer catalysis, using a catalyst like tetrabutylammonium chloride in a biphasic system (e.g., aqueous NaOH and dichloromethane), has been shown to be a highly efficient method for the esterification of phenols with acyl chlorides, often resulting in nearly quantitative yields in a very short reaction time. researchgate.net

| Parameter | Acetic Anhydride | Acetyl Chloride |

|---|---|---|

| Reactivity | Less reactive | More reactive, often vigorous reaction |

| Byproduct | Acetic acid | Hydrochloric acid (HCl) |

| Typical Catalysts | Acid (e.g., H₂SO₄, p-TsOH) or Base (e.g., Sodium Acetate, Pyridine) | Base (e.g., Pyridine, Triethylamine) to neutralize HCl |

| Reaction Conditions | Often requires heating | Can often proceed at room temperature or below |

Investigation of Alternative Chemical Pathways for this compound Formation

Mechanistic Studies of this compound Formation

The formation of this compound via esterification follows well-understood reaction mechanisms. The specific kinetics and the influence of catalysts are key to optimizing the synthesis for yield and purity.

Kinetic Analysis of Esterification Processes Governing this compound Synthesis

While specific kinetic studies for the synthesis of this compound are not widely published, the general kinetics of esterification reactions are well-established. The reaction rate is influenced by several factors, including the concentration of the reactants, the catalyst concentration, and the temperature. jetir.org For acid-catalyzed esterification (Fischer esterification), the reaction is reversible, and the rate is typically first-order with respect to the alcohol, the carboxylic acid (or its derivative), and the acid catalyst. In the case of chlorophenol acetylation with acetic anhydride, it has been noted that a reaction time of 5 minutes can be sufficient for the completion of the process. oup.com Kinetic models for esterification can be complex, sometimes following mechanisms like the Eley–Rideal or Langmuir–Hinshelwood models, especially in heterogeneous catalysis. nih.gov A kinetic study on the oxidative dehalogenation of 2,4,6-trichlorophenol (B30397) showed a sigmoidal behavior, suggesting cooperative binding of the substrate to the enzyme, which indicates that complex kinetics can be involved in reactions with substituted phenols. researchgate.net

Catalytic Systems and Their Influence on this compound Yield and Selectivity

A variety of catalytic systems can be employed for the acetylation of phenols, which in turn affects the yield and selectivity of the formation of this compound. oup.com

Homogeneous Acid Catalysts : Traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the reaction mixture. mdpi.com

Homogeneous Base Catalysts : Bases like pyridine and triethylamine are commonly used, especially with acetyl chloride, to drive the reaction forward by neutralizing the HCl byproduct. researchgate.net

Heterogeneous Catalysts : Solid catalysts such as ion-exchange resins, zeolites, metal oxides, and silica (B1680970) sulfate (B86663) offer advantages in terms of easier separation and potential for reuse. oup.comorganic-chemistry.org Graphene oxide has also been shown to be an efficient and reusable acid catalyst for esterification. organic-chemistry.org

Phase-Transfer Catalysts (PTC) : As mentioned, catalysts like tetrabutylammonium chloride can significantly enhance the reaction rate in biphasic systems, leading to high yields under mild conditions. researchgate.net

Biocatalysts : Enzymes, particularly lipases, can be used for esterification, offering high selectivity and mild reaction conditions. acs.orgmdpi.com

The choice of catalyst can influence the chemoselectivity of the reaction, especially if other reactive functional groups are present in the molecule. For chlorophenols, factors like intramolecular hydrogen bonding can affect the reactivity and thus the choice of an effective catalyst. oup.com

| Catalyst Type | Examples | General Influence on Yield and Selectivity |

|---|---|---|

| Homogeneous Acid | Sulfuric acid, p-Toluenesulfonic acid | Effective but can be corrosive and difficult to separate. |

| Homogeneous Base | Pyridine, Triethylamine | Used to neutralize acid byproducts, driving the reaction to completion. |

| Heterogeneous Acid | Zeolites, Silica Sulfate, Graphene Oxide | Allows for easy catalyst removal and recycling, potentially improving process sustainability. oup.comorganic-chemistry.org |

| Phase-Transfer | Tetrabutylammonium chloride | Provides high yields in short reaction times under mild conditions for biphasic systems. researchgate.net |

| Biocatalysts | Lipases | Offers high selectivity under mild conditions, useful for complex molecules. mdpi.com |

Derivatization Strategies and Analogue Synthesis Incorporating the 2,3,6-Trichlorophenyl Moiety

The 2,3,6-trichlorophenyl group can be incorporated into a variety of larger molecules to create analogues with potentially interesting chemical or biological properties. Derivatization is a common strategy in medicinal chemistry and materials science to modify the properties of a lead compound.

Strategies for synthesizing analogues include:

Using 2,3,6-Trichlorophenol as a Building Block : The parent phenol can be used in various coupling reactions. For example, in the synthesis of rosiglitazone, a pyridine unit is introduced via an SNAr reaction on 2-chloropyridine. beilstein-journals.org A similar nucleophilic substitution approach could be envisioned for 2,3,6-trichlorophenol.

Modification of a Pre-existing 2,3,6-Trichlorophenyl Moiety : If a molecule already contains the 2,3,6-trichlorophenyl group, other parts of the molecule can be chemically modified.

Multi-step Synthesis : Complex analogues can be built through multi-step synthetic routes where the 2,3,6-trichlorophenyl group is introduced at an appropriate stage. For example, the synthesis of complex phenylacetic acid derivatives has been achieved through multi-step processes involving the construction of a substituted aromatic core followed by functionalization. mdpi.com Similarly, syntheses of various drugs containing 6-membered heterocycles often involve multi-step routes where different aromatic components are introduced sequentially. nih.gov

Specific Functional Group Derivatization : The 2,3,6-trichlorophenyl moiety has been used to create derivatives for specific applications. For instance, 2,4,6-trichlorophenyl hydrazones have been synthesized and evaluated for their antiglycation potential. nih.gov N-(2,4,5-trichlorophenyl)-2-oxo- and 2-hydroxycycloalkylsulfonamides have been synthesized and tested for fungicidal activity. researchgate.net Also, 2,4,6-trichlorophenyl chlorosulfate has been used as a reagent for the preparation of aryl and heteroaryl sulfonamides. nih.govacs.org These examples demonstrate how the trichlorophenyl scaffold can be a key component in the design of new functional molecules.

These strategies allow for the systematic exploration of the chemical space around the 2,3,6-trichlorophenyl core, enabling the development of new compounds with tailored properties.

Synthesis of Chlorophenyl Acetate Derivatives for Enhanced Analytical Detection

The conversion of chlorophenols into their acetate ester derivatives is a common strategy employed to enhance their detectability in analytical chemistry, particularly for chromatographic methods like gas chromatography (GC). The process of acetylation modifies the physical properties of the parent phenol, primarily by increasing its volatility and thermal stability while reducing its polarity. This derivatization minimizes peak tailing and improves separation efficiency on common non-polar and semi-polar GC columns.

A general and widely applicable method for this transformation is the Schotten-Baumann reaction, which involves the acylation of the phenol with an acyl halide or anhydride under basic conditions. For the synthesis of a chlorophenyl acetate, the corresponding chlorophenol is treated with acetyl chloride or acetic anhydride in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine.

Table 1: General Reaction for Acetylation of Chlorophenols

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|

This derivatization is crucial for trace-level analysis of environmental samples where chlorophenols are considered pollutants. The resulting chlorophenyl acetate esters are more amenable to extraction and concentration procedures and often yield more sensitive and reproducible signals in detectors like mass spectrometers (MS) and electron capture detectors (ECD).

Exploration of this compound as a Precursor in Multi-Step Organic Synthesis

While this compound can be synthesized, its application as a versatile precursor in multi-step organic synthesis is not extensively documented in mainstream chemical literature. However, the reactivity of structurally similar compounds provides insight into its potential synthetic utility. For instance, other activated phenyl esters, such as 2,4,6-trichlorophenyl formate, have been utilized as effective carbon monoxide (CO) precursors in palladium-catalyzed carbonylation reactions. enamine.net This suggests that the this compound moiety could potentially serve as a leaving group in various nucleophilic substitution reactions.

The development of multi-step syntheses often relies on the strategic combination of multiple reaction steps into a single, continuous operation, a field known as flow chemistry. umontreal.camit.edu Such techniques allow for the use of highly reactive or unstable intermediates by rapidly transferring them to the next reaction stage before decomposition can occur. mit.edu In this context, if this compound were to be used to generate a reactive intermediate, a flow chemistry setup could be advantageous.

Preparation and Characterization of Structurally Related Chlorinated Phenyl Esters and Analogues

The synthesis of chlorinated phenyl esters is well-established, with various methods available for the esterification of chlorophenols. The direct esterification of a phenol with a carboxylic acid is a fundamental reaction in organic chemistry. google.com To achieve high yields, particularly with less reactive phenols, catalysts or activating agents are often employed.

One common approach involves reacting a carboxylic acid with an acid halide to form an activated intermediate, which then reacts with the phenol to produce the desired phenyl ester. google.com For example, phenyl benzoate can be synthesized by reacting phenol and benzoyl chloride in the presence of sodium hydroxide. ijrpr.com A similar strategy can be applied to produce chlorinated phenyl esters.

The synthesis of the precursor, 2,4,6-trichlorophenol, can be achieved through the chlorination of various chlorophenols using gaseous chlorine in the presence of a catalyst. google.com A method for synthesizing 2,4,6-trichlorophenol from phenol using mercaptoethylamine as a catalyst has been reported to achieve high yields. google.com This trichlorophenol can then be esterified. For instance, 2,4,6-trichlorophenol acetate can be synthesized from the reaction of 2,4,6-trichlorophenol with acetic acid.

The table below summarizes the synthesis of several chlorinated phenyl esters and related compounds, illustrating the common synthetic strategies.

Table 2: Synthesis of Structurally Related Chlorinated Phenyl Esters

| Product | Precursor 1 | Precursor 2 | Reagents/Conditions | Reference |

|---|---|---|---|---|

| 2,4,6-Trichlorophenyl Acetate | 2,4,6-Trichlorophenol | Acetic Acid | Not specified | |

| Phenyl Benzoate | Phenol | Benzoyl Chloride | Sodium Hydroxide (Schotten-Baumann method) | ijrpr.com |

| 2,4,6-Trichlorophenyl Formate | 2,4,6-Trichlorophenol | Formic Acid | Not specified (used as a CO precursor) | enamine.net |

Characterization of these esters typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) to confirm the structure, along with physical property measurements like melting point. researchgate.netijrpr.comresearchgate.net

Reaction Mechanisms and Degradation Pathways of 2,3,6 Trichlorophenyl Acetate

Hydrolytic Degradation of 2,3,6-Trichlorophenyl Acetate (B1210297) in Aqueous Environments

Hydrolysis represents a primary pathway for the degradation of 2,3,6-trichlorophenyl acetate in aqueous systems, cleaving the ester bond to yield 2,3,6-trichlorophenol (B165527) and acetic acid. This process can be catalyzed by acids, bases, or enzymes, with the reaction kinetics and mechanisms varying accordingly.

The acid-catalyzed hydrolysis of esters typically proceeds through a series of equilibrium steps. chemistrysteps.comdalalinstitute.com While specific kinetic data for this compound is not extensively documented, the mechanism can be inferred from studies on related substituted esters. researchgate.netjcsp.org.pk The reaction is generally understood to follow the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). slideshare.net

The mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. dalalinstitute.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety, turning the 2,3,6-trichlorophenoxy group into a better leaving group.

Elimination: The protonated 2,3,6-trichlorophenol is eliminated, and the carbonyl group is reformed by the collapse of the tetrahedral intermediate.

Deprotonation: The resulting protonated carboxylic acid (acetic acid) is deprotonated by water to yield the final product and regenerate the acid catalyst.

The rate of this reaction is dependent on the concentration of both the ester and the acid catalyst. rsc.org The presence of three electron-withdrawing chlorine atoms on the phenyl ring influences the reaction. While these groups increase the electrophilicity of the carbonyl carbon, they also stabilize the 2,3,6-trichlorophenoxide leaving group. In some cases, particularly with bulky substituents that hinder the bimolecular attack of water, an AAC1 mechanism involving the formation of an acylium ion may occur, though this is less common for acetate esters. slideshare.net

Base-catalyzed hydrolysis, often termed saponification, is typically faster and irreversible compared to its acid-catalyzed counterpart. chemistrysteps.com This reaction proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). slideshare.net

The mechanistic steps are as follows:

Nucleophilic Addition: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen. dalalinstitute.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 2,3,6-trichlorophenoxide ion as the leaving group. This is generally the rate-determining step.

The rate of base-catalyzed hydrolysis is proportional to the concentrations of both the ester and the hydroxide ion. The electron-withdrawing nature of the chloro-substituents on the phenyl ring makes the carbonyl carbon more susceptible to nucleophilic attack, thus potentially accelerating the rate of hydrolysis compared to unsubstituted phenyl acetate. Studies on similar ester-containing compounds have shown that hydrolysis in a basic solution, such as NaOH, can lead to rapid degradation. rsc.org

| Mechanism Type | Catalyst | Key Intermediate | Rate Determining Step | Reversibility |

| AAC2 | Acid (H₃O⁺) | Tetrahedral Intermediate | Nucleophilic attack of water | Reversible |

| BAC2 | Base (OH⁻) | Tetrahedral Intermediate | Elimination of leaving group | Irreversible |

This table provides a general summary of the common hydrolysis mechanisms for esters.

Enzymes, particularly from the hydrolase class, offer a specific and efficient route for the degradation of esters under mild conditions. mdpi.com Lipases and esterases are the primary enzymes responsible for catalyzing the hydrolysis of ester bonds. psu.edu The biocatalytic transformation of this compound would yield 2,3,6-trichlorophenol and acetic acid.

The general mechanism for enzyme-catalyzed hydrolysis involves the formation of an enzyme-substrate complex. For many hydrolases, a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the active site is crucial. The reaction typically proceeds through the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme.

While specific studies on this compound are limited, research on analogous compounds provides insight. For instance, soybean peroxidase has been used in the biodegradation of the related compound 2,4,6-trichlorophenol (B30397). mdpi.com Lipases, such as that from Pseudomonas cepacia, have demonstrated high enantioselectivity in the hydrolysis of various secondary alcohol acetates, indicating their potential applicability. psu.edu The use of whole-cell biocatalysts is also an emerging strategy that avoids costly enzyme isolation and can facilitate complex transformations. mdpi.comacs.org The efficiency of such biocatalytic processes can be influenced by factors like pH, temperature, and the presence of co-solvents. almacgroup.com

Photochemical and Advanced Oxidative Degradation of this compound

Beyond hydrolysis, this compound can be degraded by more aggressive methods, including photochemical reactions and advanced oxidation processes (AOPs). These methods primarily target the aromatic ring structure, leading to dechlorination and eventual mineralization.

Photolysis involves the degradation of a molecule through the absorption of light energy. The degradation of this compound under UV irradiation would likely proceed via two main pathways: cleavage of the ester bond or, more significantly, cleavage of the carbon-chlorine bonds on the aromatic ring.

Upon absorption of UV light (e.g., at 254 nm), the molecule is promoted to an excited state. arabjchem.org This can lead to the homolytic cleavage of a C-Cl bond, generating a highly reactive aryl radical and a chlorine radical. This is a primary step in the degradation of many chlorophenols. arabjchem.orgnih.gov The aryl radical can then undergo further reactions, such as hydrogen abstraction from the solvent, to form less chlorinated phenols, or react with oxygen to initiate a cascade of oxidative reactions leading to ring opening. The initial hydrolysis product, 2,3,6-trichlorophenol, is itself susceptible to photolysis. Studies on 2,4,6-trichlorophenol show that UV irradiation leads to its transformation into less-inhibitory products, facilitating further degradation. researchgate.net

Degradation under visible light is less likely without a photosensitizer, as the parent molecule does not significantly absorb light in this region. caltech.edu However, using photocatalysts like palladium phthalocyaninesulfonate, the degradation of related chlorophenols has been achieved with visible light (λ ≥ 450 nm) through the generation of singlet molecular oxygen. acs.org

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). kirj.ee These radicals are powerful, non-selective oxidants that can rapidly degrade refractory organic pollutants like this compound.

Common AOPs applicable to this compound include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with UV light generates hydroxyl radicals. This process has proven effective for the complete degradation and significant mineralization of 2,4,6-trichlorophenol. nih.gov

Fenton and Photo-Fenton (UV/Fenton): The Fenton reaction uses ferrous ions (Fe²⁺) to decompose H₂O₂ into hydroxyl radicals. The process is enhanced by UV light (photo-Fenton), which promotes the photoreduction of Fe³⁺ back to Fe²⁺, sustaining the catalytic cycle. Comparative studies show that the UV/Fenton process is highly effective for degrading 2,4,6-trichlorophenol, achieving higher removal rates than UV/H₂O₂ or Fenton alone. researchgate.net

Sulfate (B86663) Radical-Based AOPs (SO₄•⁻): Sulfate radicals can be generated by activating persulfate (PS) or peroxymonosulfate (B1194676) (PMS) with heat, UV light, or transition metals like zero-valent iron (ZVI). The ZVI/H₂O₂ and ZVI/PMS systems have shown high degradation efficiency for 2,4,6-trichlorophenol, particularly at acidic pH. nih.gov

Photocatalysis with TiO₂: Titanium dioxide (TiO₂) is a semiconductor that, when irradiated with UV light, generates electron-hole pairs. These react with water and oxygen to produce hydroxyl radicals and other reactive species. While effective, its efficiency for degrading chlorophenols can sometimes be lower than other AOPs like the UV/Fenton process. researchgate.netmdpi.com

The degradation pathway in AOPs typically involves hydroxyl radical attack on the aromatic ring, leading to hydroxylation, dechlorination, and subsequent ring cleavage to form smaller organic acids (like maleic, oxalic, and formic acid), and ultimately, mineralization to CO₂, H₂O, and HCl. researchgate.net

| AOP System | Primary Oxidant | Typical Conditions | Reported Efficiency for 2,4,6-TCP Degradation |

| UV/H₂O₂ | •OH | UV irradiation, H₂O₂ addition | Fast and complete degradation, 40.4% mineralization. nih.gov |

| UV/Fenton | •OH | UV irradiation, Fe²⁺, H₂O₂, pH ≈ 3 | >95% degradation, considered highly effective. researchgate.net |

| ZVI/H₂O₂ | •OH | Zero-Valent Iron, H₂O₂, acidic pH | ~98% degradation efficiency. nih.gov |

| ZVI/PMS | SO₄•⁻, •OH | Zero-Valent Iron, Peroxymonosulfate, acidic pH | ~95% degradation efficiency. nih.gov |

| UV/TiO₂ | •OH | UV irradiation, TiO₂ catalyst | Variable, can be less effective than UV/Fenton. researchgate.net |

This table summarizes the efficiency of various AOPs based on studies of the closely related isomer, 2,4,6-trichlorophenol (TCP). The efficiencies are indicative of the potential for degrading this compound.

Characterization of Radical-Mediated Degradation Mechanisms

The degradation of this compound can be initiated through radical-mediated mechanisms, often involving highly reactive species like hydroxyl (•OH) and sulfate (SO₄•⁻) radicals. These radicals can be generated through various advanced oxidation processes (AOPs). For instance, the combination of peroxymonosulfate (PMS) with activated carbon under UV irradiation is an effective method for generating both sulfate and hydroxyl radicals, which are capable of degrading chlorinated phenolic compounds. researchgate.net Sulfate radicals, in particular, exhibit a high redox potential (2.5–3.1 V) and a longer half-life (30–40 µs) compared to hydroxyl radicals, contributing to efficient degradation. researchgate.net

In some systems, the degradation process is believed to proceed via a radical-mediated pathway where chlorine radicals (Cl•) are the active chlorinating reagent. pnas.org This has been observed in the degradation of 2,4,6-trichlorophenol, a related compound. pnas.orgpnas.org Radical trapping experiments using agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) have been employed to confirm the involvement of radical species. pnas.orgpnas.org The suppression of the degradation reaction in the presence of such trapping agents provides strong evidence for a radical-mediated mechanism. pnas.orgpnas.org

A proposed mechanism for the radical-mediated degradation of a similar compound, 2,4,6-trichlorophenol, involves an initial copper-catalyzed oxidation to form 2,6-dichlorobenzoquinone and a chlorine radical. pnas.org This is followed by the ring opening of the quinone derivative through oxidative C=C bond cleavage, which releases two more chlorine radicals. pnas.org These generated chlorine radicals can then participate in further degradation reactions. pnas.org

Biotransformation and Biodegradation of this compound in Environmental Matrices

The biotransformation and biodegradation of chlorinated aromatic compounds, including those structurally similar to this compound, are critical processes that determine their fate in the environment. These processes are primarily driven by the metabolic activities of various microorganisms.

Microbial Degradation Pathways and Biochemical Transformations

The microbial degradation of chlorinated phenols often begins with the de-esterification of the acetate group, yielding the corresponding chlorophenol. In the case of this compound, this would lead to the formation of 2,3,6-trichlorophenol (2,3,6-TCP). Subsequently, microorganisms employ specific enzymatic pathways to break down the chlorinated aromatic ring.

A well-characterized pathway for the degradation of a related compound, 2,4,6-trichlorophenol (2,4,6-TCP), by the bacterium Cupriavidus necator JMP134 (formerly Ralstonia eutropha JMP134) involves a series of enzymatic steps. nih.govnih.gov The pathway is initiated by a flavin adenine (B156593) dinucleotide (FAD)-dependent 2,4,6-TCP monooxygenase (TcpA), which converts 2,4,6-TCP to 2,6-dichloro-p-hydroquinone (2,6-DCHQ) and then to 6-chlorohydroxyquinol (6-CHQ). nih.govnih.gov The 6-CHQ is then cleaved by 6-chlorohydroxyquinol 1,2-dioxygenase (TcpC) to produce 2-chloromaleylacetate. nih.govresearchgate.net This intermediate is further metabolized and eventually enters central metabolic routes like the tricarboxylic acid (TCA) cycle. nih.gov

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, also play a significant role in the degradation of chlorophenols. asm.org The degradation of 2,4,6-TCP by this fungus is initiated by lignin (B12514952) peroxidase (LiP) or manganese peroxidase (MnP), which catalyze an oxidative dechlorination to form 2,6-dichloro-1,4-benzoquinone (B104592). asm.org This quinone is then reduced to 2,6-dichloro-1,4-dihydroxybenzene, which undergoes further reductive dechlorination. asm.org

Under anaerobic conditions, reductive dechlorination is a key initial step in the degradation of polychlorinated phenols. nih.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, leading to the formation of less chlorinated and more easily degradable phenols. nih.gov For instance, anaerobic microbial consortia have been shown to reductively dechlorinate 2,4,6-TCP. pjmonline.org

Identification and Functional Analysis of Specific Microbial Consortia and Enzymes

Several bacterial strains and microbial consortia capable of degrading chlorinated phenols have been identified. Cupriavidus necator JMP134 is a well-studied bacterium that can utilize 2,4,6-TCP as a sole carbon and energy source. nih.govnih.gov The genes responsible for this degradation, the tcp genes, are organized in a catabolic operon (tcpRXABCYD). nih.govasm.org Functional analysis of these genes through insertional inactivation has confirmed the essential roles of tcpA (monooxygenase) and tcpC (dioxygenase) in the degradation pathway. nih.govnih.gov

Microbial consortia selected from activated sludge have also demonstrated high efficiency in degrading 2,4,6-TCP under aerobic conditions. nih.gov Such consortia often consist of multiple bacterial species that work synergistically. For example, a consortium was found to contain strains of Sphingomonas paucimobilis, Burkholderia cepacia, Chryseomonas luteola, and Vibrio metschnikovii. nih.gov The complete mineralization of 2,4,6-TCP by this consortium was confirmed by monitoring chemical oxygen demand, chloride release, and oxygen uptake. nih.gov

In anaerobic environments, consortia containing genera such as Citrobacter, Geobacter, Pseudomonas, Desulfitobacterium, Desulfovibrio, and Clostridium have been implicated in the reductive dechlorination of chlorophenols. pjmonline.org Desulfitobacterium, in particular, appears to be a key player in this process. pjmonline.org

The enzymes involved in these degradation pathways have been characterized to varying extents. The 2,4,6-TCP monooxygenase (TcpA) from C. necator JMP134 is an FADH₂-utilizing monooxygenase. nih.gov The laccase enzyme (LAC-4) from the white-rot fungus Ganoderma lucidum has also been shown to degrade 2,6-dichlorophenol (B41786) and 2,3,6-trichlorophenol, with a higher affinity for the former. nih.gov

Structural Elucidation and Characterization of Biotransformation Products

The identification of intermediate and final products is crucial for elucidating the degradation pathways of this compound. Following the initial hydrolysis to 2,3,6-trichlorophenol, a series of biotransformation products are formed.

In the aerobic degradation of the related 2,4,6-TCP by Cupriavidus necator JMP134, key intermediates have been identified as 2,6-dichloro-p-hydroquinone (2,6-DiCH) and 6-chlorohydroxyquinol (6-CHQ). nih.gov The subsequent ring cleavage product is 2-chloromaleylacetate. nih.govresearchgate.net

Fungal degradation of 2,4,6-TCP by Phanerochaete chrysosporium yields 2,6-dichloro-1,4-benzoquinone as the initial product of oxidative dechlorination. asm.org This is followed by its reduction to 2,6-dichloro-1,4-dihydroxybenzene. asm.org Further reductive dechlorination leads to the formation of 2-chloro-1,4-dihydroxybenzene. asm.org

In degradation studies of 2,3,6-TCP by the laccase enzyme from Ganoderma lucidum, the formation of dimer products through the polymerization of free radicals has been proposed as the transformation pathway. nih.gov

The following table summarizes the key biotransformation products identified in the degradation of related trichlorophenols.

| Original Compound | Degradation Process | Key Biotransformation Products |

| 2,4,6-Trichlorophenol | Aerobic degradation by Cupriavidus necator JMP134 | 2,6-Dichloro-p-hydroquinone, 6-Chlorohydroxyquinol, 2-Chloromaleylacetate nih.govresearchgate.net |

| 2,4,6-Trichlorophenol | Fungal degradation by Phanerochaete chrysosporium | 2,6-Dichloro-1,4-benzoquinone, 2,6-Dichloro-1,4-dihydroxybenzene, 2-Chloro-1,4-dihydroxybenzene asm.org |

| 2,3,6-Trichlorophenol | Enzymatic degradation by Laccase (LAC-4) | Dimer products nih.gov |

Comprehensive Identification and Characterization of Degradation Byproducts

Application of Mass Spectrometry for Metabolite and Byproduct Profiling

Mass spectrometry (MS), often coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful analytical tool for the profiling of metabolites and degradation byproducts. researchgate.net These techniques allow for the separation, detection, and identification of a wide range of compounds present in complex environmental samples. researchgate.net

In the context of chlorophenol degradation, GC-MS has been used to identify acetylated reaction products. nih.gov For instance, in the study of 2,4,6-TCP degradation by Ralstonia eutropha JMP134, GC-MS analysis of acetylated products helped in the identification of metabolic intermediates. nih.gov LC-MS is particularly useful for analyzing a broad range of samples, including larger and non-volatile molecules, and can be used to screen for and characterize metabolites. researchgate.netacs.org

Untargeted metabolomics approaches using high-resolution mass spectrometry (HRMS) can provide a comprehensive overview of all the metabolites present in a sample, including unknown compounds. researchgate.net This is particularly valuable for discovering novel degradation pathways and identifying unexpected byproducts. The process typically involves extracting metabolites from the sample, followed by analysis using LC-HRMS. researchgate.net The resulting data, consisting of mass-to-charge ratios (m/z), retention times, and ion abundances, can then be processed using specialized software to identify unique chemical features. nih.gov

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are crucial for the structural elucidation of unknown metabolites. nih.gov By comparing the fragmentation of a suspected metabolite with that of known standards or by interpreting the fragmentation patterns, the chemical structure can be determined. nih.gov

The table below provides examples of how mass spectrometry has been applied in the study of related compounds.

| Analytical Technique | Application | Findings |

| GC-MS | Identification of acetylated degradation products of 2,4,6-TCP. nih.gov | Detected minor and major products with specific retention times and mass spectra, aiding in pathway elucidation. nih.gov |

| LC-MS | Analysis of by-products from the catalytic degradation of 2,4-DCP. researchgate.net | Identified intermediates and showed that the treatment significantly reduced the toxicity of the byproducts. researchgate.net |

| LC/ESI-MS | Characterization of reactive metabolites of triclocarban. nih.gov | Identified monohydroxylated and dihydroxylated metabolites and their fragmentation patterns. nih.gov |

Chromatographic Separation Techniques for Isolation of Degradation Intermediates

The isolation and identification of intermediate compounds formed during the degradation of this compound are crucial for elucidating the complete degradation pathway. Various chromatographic techniques are employed for this purpose, each offering distinct advantages in terms of selectivity, sensitivity, and separation efficiency. The primary degradation product, 2,3,6-trichlorophenol, and its subsequent breakdown products can be effectively separated and quantified using methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).

The biological activity of ethyl 2-(2,3,6-trichlorophenyl)acetate is primarily due to its hydrolysis, which yields 2,3,6-trichlorophenol. This initial hydrolysis step cleaves the ester bond, releasing acetic acid and 2,3,6-trichlorophenol. smolecule.com The subsequent degradation of 2,3,6-trichlorophenol is expected to follow pathways similar to other trichlorophenol isomers, which have been more extensively studied. These pathways often involve hydroxylation, dechlorination, and ring cleavage, leading to the formation of various chlorinated and non-chlorinated aromatic and aliphatic intermediates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of moderately polar to non-polar compounds, making it well-suited for the separation of this compound and its degradation intermediates. Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is the most common mode for this type of analysis.

A study on the biotransformation of the related compound 2,4,6-trichlorophenol (TCP) by Penicillium chrysogenum utilized HPLC to identify degradation intermediates. scielo.org.za The separation was achieved on a C18 column with an isocratic mobile phase of 7mM phosphoric acid and acetonitrile (B52724) (50:50, v/v). nih.gov This method successfully separated TCP from its degradation products, hydroquinone (B1673460) and benzoquinone. nih.gov For the analysis of degradation products of this compound, a similar approach can be adopted. A gradient elution may be necessary to resolve a wider range of intermediates with varying polarities.

Table 1: Illustrative HPLC Conditions for Analysis of Trichlorophenol Degradation Intermediates (Based on methods for analogous compounds)

| Parameter | Condition | Reference |

| Column | Water Spherisorb ODS2 C18 (5 µm), 4.6 x 250 mm | nih.gov |

| Mobile Phase | Isocratic mixture of 7 mM phosphoric acid: acetonitrile (50:50, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV, wavelength not specified | nih.gov |

| Retention Times | TCP: 8.73 min, Hydroquinone: 3.32 min, Benzoquinone: 3.78 min, 2,4,6-Trichloroanisole: 4.77 min | nih.gov |

Another study on the photocatalytic degradation of 2-chlorophenol (B165306) employed an HPLC system with a C18 column and a mobile phase of acetonitrile/water (60:40) for the analysis of degradation products. arabjchem.org The analysis of insecticide degradates, including 3,5,6-trichloro-2-pyridinol (B117793) (a related chlorinated aromatic compound), was performed using a phenyl-hexyl column with a gradient of water and methanol, both containing 1% acetic acid. acs.org These examples highlight the flexibility of HPLC in adapting to the specific separation needs for chlorinated aromatic compounds and their degradation intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of polar degradation intermediates like phenols and carboxylic acids, a derivatization step is often required to increase their volatility and improve their chromatographic behavior.

In the study of 2,4,6-TCP degradation by Phanerochaete chrysosporium, the degradation products were acetylated with acetic anhydride-pyridine before GC-MS analysis. nih.gov This allowed for the successful identification of various metabolites. nih.gov Similarly, in the investigation of a 2,4,6-TCP degradation pathway in Ralstonia eutropha JMP134, the reaction products were extracted and derivatized before GC-MS analysis on a DB-5 capillary column. nih.gov

Table 2: Exemplary GC-MS Conditions for Analysis of Derivatized Trichlorophenol Degradation Intermediates (Based on methods for analogous compounds)

| Parameter | Condition | Reference |

| Column | DB-5 (30 m x 0.25 mm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Oven Program | 50°C for 3.5 min, then ramped at 30°C/min to 300°C and held for 3 min | nih.gov |

| Injector Temperature | 250°C | nih.gov |

| Detector Temperature | 300°C | nih.gov |

| Derivatization | Acetylation with pyridine (B92270) and acetic anhydride | nih.gov |

The use of GC-MS provides not only retention time data for quantification but also mass spectra that are invaluable for the structural elucidation of unknown degradation intermediates.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique that can be used for the preliminary screening of degradation mixtures and for monitoring the progress of degradation reactions. It is particularly useful for separating compounds with different polarities.

For the separation of chlorinated compounds, silica (B1680970) gel plates are commonly used as the stationary phase with a variety of solvent systems as the mobile phase. The choice of the solvent system is critical for achieving good separation. researchgate.net For instance, a mixture of hexane (B92381) and ethyl acetate is a common starting point, with the polarity being adjusted by changing the ratio of the two solvents. researchgate.net For acidic or basic compounds, the addition of small amounts of acetic acid or triethylamine (B128534) to the mobile phase can improve separation. researchgate.net

Visualization of the separated spots on the TLC plate can be achieved by various methods, including exposure to UV light if the compounds are UV-active, or by spraying with specific chromogenic reagents. epfl.ch For chlorinated compounds, reagents like silver nitrate (B79036) followed by UV exposure can be used. slideshare.net

Table 3: General TLC Systems for the Separation of Chlorinated Aromatic Compounds (Based on general principles and methods for analogous compounds)

| Stationary Phase | Mobile Phase System (Illustrative) | Detection Method | Reference |

| Silica Gel | Hexane:Ethyl Acetate (varying ratios) | UV light (254 nm) | researchgate.net |

| Silica Gel | Chloroform:Methanol (varying ratios) | Staining with p-anisaldehyde-sulfuric acid reagent | epfl.ch |

| Alumina | Toluene:Acetone (varying ratios) | Iodine vapor | researchgate.net |

While TLC is primarily a qualitative or semi-quantitative technique, it can provide valuable information to guide the development of more sophisticated HPLC or GC methods for detailed quantitative analysis.

Environmental Distribution and Transport Dynamics of 2,3,6 Trichlorophenyl Acetate

Occurrence and Spatio-Temporal Detection in Diverse Environmental Compartments

Direct monitoring data for 2,3,6-trichlorophenyl acetate (B1210297) in the environment is scarce. The compound has been mentioned in older literature as a component of herbicide formulations under trade names such as Tri-Fen or Tri-Fene epa.gov. This historical use suggests a potential for its release into the environment, although current levels and distribution are largely unknown.

Table 1: Detection of Trichlorophenol Isomers in Various Aquatic Systems (Illustrative Data for Related Compounds)

| Environmental Compartment | Compound | Concentration Range | Location |

| Surface Water | 2,4,6-Trichlorophenol (B30397) | Data Not Available | Data Not Available |

| Groundwater | 2,4,6-Trichlorophenol | Data Not Available | Data Not Available |

| Wastewater | 2,4,6-Trichlorophenol | Data Not Available | Data Not Available |

| Drinking Water | 2,4,6-Trichlorophenol | Data Not Available | Data Not Available |

| Aquatic Systems | 2,3,6-Trichlorophenyl Acetate | Data Not Available | Data Not Available |

Note: This table presents illustrative data for a related compound due to the lack of specific monitoring data for this compound.

There is a significant lack of data regarding the presence of this compound in soil and sediment. Historical use as a herbicide component suggests that it may have been directly applied to soil, leading to potential residues in this matrix epa.gov. The fate of this compound in soil and sediment would be influenced by factors such as soil type, organic matter content, pH, and microbial activity. It is expected that the compound would undergo hydrolysis to 2,3,6-trichlorophenol (B165527). Studies on other trichlorophenol isomers, like 2,4,6-trichlorophenol, have shown that they can persist in soil and sediment, with their mobility and degradation rates being highly variable depending on environmental conditions.

Table 2: Detection of Trichlorophenol Isomers in Soil and Sediment (Illustrative Data for Related Compounds)

| Environmental Matrix | Compound | Concentration Range | Location |

| Soil | 2,4,6-Trichlorophenol | Data Not Available | Data Not Available |

| Sediment | 2,4,6-Trichlorophenol | Data Not Available | Data Not Available |

| Terrestrial Environments | This compound | Data Not Available | Data Not Available |

Note: This table includes data for a related compound to illustrate potential environmental concentrations, as specific data for this compound is unavailable.

No specific monitoring data for this compound in the atmosphere was found in the reviewed literature. Its potential for atmospheric presence would depend on its volatility and its application methods if used as a herbicide. If it becomes airborne, it could be subject to long-range atmospheric transport, either in the vapor phase or adsorbed to particulate matter. The atmospheric fate would be determined by photochemical reactions and deposition processes. For comparison, other semi-volatile organic compounds, including some pesticides and industrial chemicals, have been detected in the atmosphere far from their sources.

Environmental Partitioning Behavior of this compound Across Phases

The partitioning behavior of a chemical determines its distribution in the environment. Key parameters include the air-water partition coefficient (Henry's Law constant), and the partition coefficients between water and soil or sediment (Koc and Kd). Specific experimental data for these parameters for this compound are not available.

The potential for this compound to volatilize from water surfaces is unknown due to the lack of an experimentally determined Henry's Law constant. However, based on its chemical structure as an acetate ester of a trichlorophenol, it is likely to be a semi-volatile organic compound. Its tendency to move from water to air would be influenced by factors such as water temperature, air and water turbulence, and its intrinsic physicochemical properties. The hydrolysis of this compound to 2,3,6-trichlorophenol would significantly alter its partitioning behavior, as the phenol (B47542) is ionizable and its volatility is pH-dependent.

Experimentally determined water-soil and water-sediment partitioning coefficients (Koc and Kd) for this compound are not available in the literature. These coefficients are crucial for predicting the mobility of the compound in terrestrial and aquatic environments. A high Koc value would indicate a strong tendency to adsorb to organic carbon in soil and sediment, leading to lower mobility and potential for accumulation in these matrices. Conversely, a low Koc would suggest higher mobility and a greater potential for leaching into groundwater. The partitioning behavior of its degradation product, 2,3,6-trichlorophenol, would be influenced by soil and sediment pH due to its phenolic nature.

Table 3: Physicochemical Properties Influencing Environmental Partitioning (Data for a Related Compound)

| Parameter | 2,3,6-Trichlorophenol (Precursor) | This compound |

| Log Kow (Octanol-Water Partition Coefficient) | Data Not Available | Data Not Available |

| Koc (Organic Carbon-Water Partition Coefficient) | Data Not Available | Data Not Available |

| Henry's Law Constant | Data Not Available | Data Not Available |

Note: This table highlights the lack of available experimental data for key physicochemical properties of this compound and its precursor.

Gas-Particle Partitioning Models and Experimental Validation

The distribution of this compound between the gas and particle phases in the atmosphere is a critical determinant of its transport, fate, and potential for long-range atmospheric transport. aaqr.org Gas-particle partitioning models are employed to predict this distribution, and their accuracy is assessed through experimental validation.

Gas-particle partitioning is quantified by the partitioning coefficient (Kp), which represents the ratio of the concentration of the compound in the particle phase to its concentration in the gas phase. aaqr.org Models to predict Kp often consider factors such as the compound's vapor pressure, the surface area of atmospheric particles, and the composition of the particulate matter. aaqr.orgcopernicus.org For semivolatile organic compounds (SVOCs) like this compound, temperature and relative humidity can significantly influence their partitioning behavior. aaqr.orgcopernicus.org Lower temperatures generally favor partitioning to the particle phase. copernicus.org

Experimental validation of these models involves concurrently measuring the concentrations of this compound in both the gas and particle phases under various atmospheric conditions. researchgate.net These field measurements provide real-world data to refine and improve the predictive capabilities of the models. researchgate.net Discrepancies between modeled and measured values can highlight the need to consider additional factors, such as the presence of different types of atmospheric aerosols (e.g., organic, inorganic) and their specific interactions with the chemical. aaqr.org

Predictive Modeling of Environmental Fate and Transport

Predictive models are essential tools for estimating the environmental fate and transport of chemicals like this compound, particularly when extensive monitoring data is unavailable. These models integrate the chemical's properties with environmental parameters to simulate its behavior in various environmental compartments.

Fugacity-based models are widely used to predict the distribution of chemicals in a multimedia environment. nih.gov Fugacity, a measure of a chemical's "escaping tendency," helps to determine the direction of chemical movement between different phases (e.g., air, water, soil, sediment). envchemgroup.com These models are typically structured in levels of increasing complexity:

Level I: This is the simplest model, assuming a closed system at equilibrium. nih.govenvchemgroup.com It calculates the equilibrium distribution of a chemical among various environmental compartments, providing a basic understanding of where the chemical is likely to accumulate. envchemgroup.comtrentu.ca

Level II: This model also assumes equilibrium but considers a steady-state, open system with continuous emissions and removal processes like degradation and advection. nih.govtrentu.ca

Level III: This model removes the assumption of equilibrium between all compartments, providing a more realistic representation of the environment where transfer rates between media can be slow. nih.govtrentu.caulisboa.pt It calculates steady-state concentrations in each compartment based on emission rates, degradation rates, and intermedia transport rates.

The application of these models to this compound would require input data on its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). The model outputs provide valuable insights into the chemical's likely environmental distribution and persistence. trentu.ca

Equilibrium partitioning models are fundamental to assessing the distribution of chemicals across different environmental media. epa.gov These models are based on the principle that at equilibrium, the fugacity of a chemical is equal in all interacting phases. The distribution is governed by partition coefficients, such as the octanol-water partition coefficient (Kow), the organic carbon-water partition coefficient (Koc), and Henry's Law constant (H).

For this compound, these models can predict its concentration in soil, sediment, and biota based on its concentration in water and the relevant partition coefficients. For instance, the concentration in soil organic carbon can be estimated using the Koc value, which reflects the chemical's tendency to sorb to organic matter. Similarly, the potential for bioaccumulation in aquatic organisms can be estimated using the Kow value.

Predicting the environmental persistence of this compound is crucial for understanding its long-term impact. Persistence is often quantified by the chemical's half-life in different environmental compartments (air, water, soil, sediment). Predictive models estimate these half-lives by considering various degradation processes, including biodegradation, hydrolysis, and photolysis. ecetoc.org

Elucidation of Mechanisms Governing Environmental Persistence and Transport

The environmental persistence and transport of this compound are governed by a variety of physical, chemical, and biological processes. Understanding these mechanisms is key to accurately predicting its environmental behavior.

The interaction of this compound with natural sorbents such as soil, sediment, and suspended particles significantly influences its mobility and bioavailability. Adsorption refers to the binding of the chemical to the surface of these materials, while desorption is the reverse process.

The extent of adsorption is influenced by the properties of both the chemical and the sorbent. For this compound, its hydrophobicity, as indicated by its Kow value, will play a major role. Sorbents with high organic carbon content are generally more effective at adsorbing hydrophobic organic compounds. tpsgc-pwgsc.gc.ca

Studies on the related compound 2,4,6-trichlorophenol have shown that it adsorbs to various materials, including ash and activated carbon. nih.govncsu.edu The presence of metal cations in the environment can also affect the adsorption and desorption processes. nih.gov For example, one study found that the presence of Ag+ promoted the adsorption of 2,4,6-trichlorophenol onto ash, while Zn2+ and Al3+ reduced it. nih.gov The desorption of 2,4,6-trichlorophenol often exhibits hysteresis, meaning that it is not as easily desorbed as it is adsorbed. nih.gov These findings suggest that the adsorption and desorption of this compound on natural sorbents are likely to be complex processes influenced by various environmental factors.

Leaching and Runoff Potentials in Soil Systems

The potential for this compound to move through soil profiles (leaching) or be transported across the soil surface with rainwater (runoff) is a critical aspect of its environmental risk assessment. Direct research on the leaching and runoff of this compound is limited. However, its environmental behavior can be inferred from studies on structurally similar compounds, particularly other trichlorophenols. The mobility of such compounds in soil is governed by a complex interplay of their chemical properties and the characteristics of the soil environment.

The primary factors influencing the leaching and runoff potential of organic compounds like this compound include water solubility, soil adsorption characteristics, and persistence in the soil matrix.

Soil Adsorption and Mobility:

The tendency of a chemical to be transported with water is inversely related to its adsorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. A low Koc value suggests weak adsorption and a higher potential for leaching, while a high Koc indicates strong adsorption to soil organic matter, leading to lower mobility. For instance, pesticides with low Koc values (less than 300 to 500) are less strongly adsorbed and are more readily transported with runoff water illinois.edu.

The presence of other contaminants can also affect sorption. For example, the presence of lead has been shown to significantly decrease the sorption of 2,4,6-TCP to soil and peat nih.govosti.gov. This is attributed to lead competing for the same binding sites on organic matter and clay minerals nih.gov.

Interactive Data Table: Soil Sorption Coefficients for Related Chlorinated Compounds

| Compound | Log Koc | Adsorption Potential | Reference |

| 2,4-Dichlorophenol (2,4-DCP) | 1.93 - 2.42 | Low to Moderate | nih.gov |

| 2,4,5-Trichlorophenol (2,4,5-TCP) | 2.52 - 2.85 | Moderate | nih.gov |

| 2,4,6-Trichlorophenol (2,4,6-TCP) | 1.7 - 3.3 | Moderate | tpsgc-pwgsc.gc.ca |

| 2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP) | 2.38 - 3.31 | Moderate to High | nih.gov |

Degradation and Persistence:

The persistence of a compound in the soil, often expressed as its half-life, also plays a crucial role in its potential for leaching and runoff. A longer half-life means the compound is available for transport for a longer period. 2,4,6-TCP is subject to biodegradation in soil, with a reported half-life of 5 to 20 days nih.gov. In one experiment, 2,4,6-TCP concentrations in organic pine forest soil and agricultural mineral soil were nearly depleted after 12 weeks researchgate.net. The degradation of chlorophenols is primarily a microbial process illinois.eduusda.gov.

Runoff Potential:

The potential for runoff is influenced by factors such as the intensity and duration of rainfall, soil type, topography, and agricultural practices. Compounds with higher water solubility and weaker soil adsorption are more prone to be carried in runoff. Given the moderate water solubility of 2,4,6-TCP (4,000 mg/L), it is plausible that this compound could be transported from treated areas via runoff, particularly during heavy rainfall events shortly after application tpsgc-pwgsc.gc.ca. Runoff containing such compounds can contaminate nearby surface water bodies. For instance, 2,4,6-trichlorophenol was measured in runoff downgradient from Finnish waste sites nih.gov.

Leaching Potential:

Leaching is the downward movement of a substance through the soil profile with percolating water. This process can lead to the contamination of groundwater. The potential for a compound to leach is high if it has low sorption to soil, high water solubility, and is persistent in the soil environment. While the moderate sorption of related compounds like 2,4,6-TCP suggests a moderate potential for leaching, under conditions of high rainfall and in soils with low organic matter content, the risk of leaching to groundwater cannot be dismissed tpsgc-pwgsc.gc.ca. The detection of various chlorophenols in groundwater at waste disposal sites underscores their potential to leach through the soil nih.gov.

Detailed Research Findings on Related Compounds:

A study on different soil types found that the sorption of 2,4,6-TCP was greater on K+-clays compared to Ca2+-clays and that illite clays were more effective adsorbents than montmorillonite clays nih.gov.

Research on the co-contamination of soil with heavy metals showed that lead significantly reduced the sorption of 2,4,6-TCP, thereby potentially increasing its mobility and leaching potential nih.govosti.gov.

Field observations have detected 2,4,6-trichlorophenol in groundwater at concentrations up to 91.3 ppb and in surface water up to 30 ppb, confirming its potential to be transported from soil to water systems nih.gov.

Advanced Spectroscopic and Chromatographic Characterization of 2,3,6 Trichlorophenyl Acetate

Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques

Gas and liquid chromatography are cornerstone techniques for the separation and analysis of 2,3,6-trichlorophenyl acetate (B1210297) from complex mixtures. The choice between GC and LC depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

High-resolution gas chromatography (GC) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like 2,3,6-trichlorophenyl acetate. The separation is typically performed on capillary columns, which offer high efficiency and resolving power. The retention of the compound on a GC column is a characteristic parameter used for its identification and is often expressed as a Kovats Retention Index (RI). nist.gov This index normalizes retention times to those of adjacent n-alkanes, allowing for inter-laboratory comparison of data.

For detection, highly selective detectors are employed to achieve low detection limits and minimize matrix interference. The Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds due to the presence of three chlorine atoms in the this compound molecule. epa.gov This makes GC-ECD a powerful technique for its trace analysis in environmental samples. Mass spectrometry (MS) detectors are also commonly used for their ability to provide both high selectivity and structural information. thermofisher.com

Below is a table of experimental Kovats Retention Index values for a related isomer, 2,4,6-trichlorophenyl acetate, on different types of columns, illustrating the data used for compound identification.

| Column Type | Kovats Retention Index (RI) |

|---|---|

| Standard Non-Polar | 1424 |

| Standard Non-Polar | 1420 |

| Standard Non-Polar | 1454 |

| Standard Polar | 2035 |

Data sourced from PubChem CID 31894 for 2,4,6-Trichlorophenyl Acetate. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that may have limited thermal stability or volatility. amazonaws.com For a nonpolar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach.

Method development for this compound would involve the following key steps:

Column Selection : A C18 or C8 stationary phase would be chosen to provide sufficient hydrophobic interaction for retaining the analyte. researchgate.net

Mobile Phase Optimization : The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient elution and good peak shape.

Detector Selection : A UV-Vis detector would be suitable, as the aromatic ring in the molecule absorbs ultraviolet light. The detection wavelength would be set at an absorption maximum to achieve high sensitivity.

Validation : The developed method would be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure its reliability for quantitative analysis. rjptonline.org

Effective sample preparation is critical for removing interfering matrix components and concentrating the target analyte before chromatographic analysis. thermofisher.com

Solid Phase Extraction (SPE) : SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples. sigmaaldrich.comphenomenex.com For extracting this compound from an aqueous sample, a reversed-phase SPE cartridge (e.g., C18) would be used. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent like ethyl acetate or methylene (B1212753) chloride. epa.gov

Stir Bar Sorptive Extraction (SBSE) : SBSE is a solventless extraction technique that offers very high enrichment factors for nonpolar analytes from aqueous matrices. magtech.com.cn It utilizes a magnetic stir bar coated with a layer of polydimethylsiloxane (B3030410) (PDMS). tue.nl During stirring, this compound partitions from the sample into the PDMS phase. The stir bar is then removed and the analyte is transferred to the GC system via thermal desorption, providing a highly sensitive and environmentally friendly extraction method. gcms.cz

Headspace Derivatization : This technique can be used for the indirect analysis of the parent phenol (B47542). For instance, 2,3,6-trichlorophenol (B165527) present in a water sample can be converted into this compound directly within a sealed headspace vial by adding acetic anhydride. s4science.at The more volatile acetate derivative partitions into the headspace gas and is subsequently introduced into the GC/MS for analysis. This in-situ derivatization simplifies sample handling and improves chromatographic performance. s4science.at

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive structural confirmation and enabling highly sensitive quantification.

In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint.

The EI mass spectrum of a chlorinated phenyl acetate is characterized by several key fragments:

Molecular Ion (M+) : A cluster of peaks representing the intact molecule with its chlorine isotopes. For a trichlorinated compound, peaks will appear at M, M+2, M+4, and M+6, with a characteristic intensity ratio.

Acetyl Cation : A prominent peak is often observed at a mass-to-charge ratio (m/z) of 43, corresponding to the [CH₃CO]⁺ fragment. libretexts.org

Trichlorophenoxy Ion : Fragmentation can also lead to the loss of the acetyl group, resulting in an ion corresponding to the trichlorophenoxy moiety.

The table below summarizes the prominent mass spectral peaks observed for the related isomer, 2,4,6-trichlorophenyl acetate.

| Mass-to-Charge (m/z) | Relative Intensity (%) | Interpretation |

|---|---|---|

| 43 | 99.99 | [CH₃CO]⁺ (Acetyl cation) - Base Peak |

| 196/198/200 | ~48 | [C₆H₂Cl₃O]⁺ (Trichlorophenoxy ion) |

| 238/240/242 | ~12 | [C₈H₅Cl₃O₂]⁺ (Molecular ion cluster) |

Data sourced from PubChem CID 31894 and NIST for 2,4,6-Trichlorophenyl Acetate. nih.govnist.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is invaluable for confirmatory analysis and metabolite studies. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and its characteristic product ions are detected. This process, known as Selected Reaction Monitoring (SRM) when performed on a triple quadrupole instrument, is highly selective and allows for quantification at very low levels, even in complex matrices. thermofisher.com

For metabolite identification, MS/MS is used to determine the structure of modified forms of the parent compound. nih.gov The analysis would involve searching for predicted masses of potential metabolites (e.g., a hydroxylated derivative would have a mass 16 Da higher than the parent compound). Once a potential metabolite is detected, an MS/MS experiment is performed on this new precursor ion. The resulting fragmentation pattern provides structural information that can be used to confirm the identity and locate the position of the metabolic modification.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₈H₅Cl₃O₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). Due to the presence of three chlorine atoms, the isotopic pattern is significant. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, which leads to a characteristic cluster of peaks (M, M+2, M+4, M+6) in the mass spectrum. HRMS can resolve these isotopic peaks and provide a precise mass measurement for each. For the monoisotopic peak, corresponding to the molecule containing only ¹²C, ¹H, ¹⁶O, and ³⁵Cl isotopes, the precise mass provides unequivocal confirmation of the elemental formula.

Table 1: Theoretical Isotopic Masses for C₈H₅Cl₃O₂ This interactive table provides the calculated precise masses for the major isotopic peaks of this compound.

| Isotopic Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₈H₅(³⁵Cl)₃O₂ | 237.93551 | 100.0 |

| C₈H₅(³⁵Cl)₂(³⁷Cl)₁O₂ | 239.93256 | 97.4 |

| C₈H₅(³⁵Cl)₁(³⁷Cl)₂O₂ | 241.92961 | 31.6 |

Note: The exact mass for the related isomer, 2,4,6-trichlorophenyl acetate, is reported as 237.935512 Da. nih.gov

Application of Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) for Trace Analysis

For detecting and quantifying minute quantities of this compound, particularly in complex matrices, targeted mass spectrometry techniques like Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) are employed. These methods offer significantly enhanced sensitivity and selectivity compared to full-scan mass spectrometry. unl.pteaslab.com

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. taylorandfrancis.comnih.gov This increases the dwell time on the ions of interest, improving the signal-to-noise ratio and lowering detection limits. For this compound, characteristic ions would be selected from its electron ionization (EI) mass spectrum. Based on the fragmentation of the related 2,4,6-isomer, prominent ions would likely include the molecular ion cluster (m/z 238, 240, 242) and key fragment ions. nist.govs4science.at A common fragment would be the trichlorophenoxy ion (m/z 196, 198, 200) formed by the loss of ketene (B1206846) (CH₂=C=O). s4science.at

Selected Reaction Monitoring (SRM): SRM, also known as Multiple Reaction Monitoring (MRM), offers an even higher degree of selectivity and is performed on tandem mass spectrometers, typically a triple quadrupole (QqQ). wikipedia.orgomicsonline.orgnih.gov In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and then a specific product ion from that fragmentation is selected in the third quadrupole for detection. creative-proteomics.comwashington.edu This precursor → product ion "transition" is highly specific to the analyte, minimizing interference from co-eluting compounds. omicsonline.org